molecular formula C18H20N2O2 B5230107 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

Cat. No. B5230107
M. Wt: 296.4 g/mol
InChI Key: FHLUHAIAJUVTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide” is a chemical compound with the molecular formula C12H18N2O . It is also known as Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- .


Molecular Structure Analysis

The molecular structure of “N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide” consists of a benzene ring substituted with a dimethylamino group and an amide group . The 3D structure of this compound can be viewed using specific software .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

This compound is a potential non-steroidal anti-inflammatory drug (NSAID). NSAIDs are commonly used to reduce inflammation, pain, and fever. The compound’s structure is similar to that of other NSAIDs, which suggests it could be effective in treating conditions like arthritis, menstrual pain, and other inflammatory disorders .

Thyroid Medication

The compound has been investigated for its potential use as a thyroid medication. Thyroid drugs are essential for treating various thyroid disorders, including hypothyroidism and hyperthyroidism. The ability of this compound to act on the thyroid gland could make it a valuable addition to the range of treatments available .

Anticancer Agent

There is evidence to suggest that this compound could be used as an anticancer agent. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, which are processes critical for cancer development and progression.

Neurodegenerative and Amyloid Diseases

The compound has been explored as a therapeutic for neurodegenerative and amyloid diseases. These diseases, such as Alzheimer’s and Parkinson’s, are characterized by the accumulation of amyloid proteins. The compound’s ability to interact with these proteins could lead to new treatments for these debilitating conditions .

Antimicrobial Activity

Research indicates that derivatives of this compound have antimicrobial properties, including anti-HIV, antibacterial, antifungal, and antimalarial activities. This broad spectrum of antimicrobial action could make it a valuable resource in the fight against various infectious diseases .

Ligand for Inorganic Complexes in Anticancer Drug Research

The compound can be used as a ligand in inorganic complexes during the search for new anticancer drugs. Its ability to bind to metal ions and form complexes is crucial in the design of metal-based drugs, which are a growing area of interest in cancer therapy .

Mechanism of Action

Pharmacokinetics

It was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .

properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-6-4-9-15(10-12)18(22)19-11-16(21)20-17-13(2)7-5-8-14(17)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLUHAIAJUVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide

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